3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride
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Overview
Description
“3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803583-99-4 . It has a molecular weight of 241.72 and its molecular formula is C11H16ClN3O .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15N3O.ClH/c12-9-6-7-14(8-9)11(15)13-10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2,(H,13,15);1H
. This code represents the molecular structure of the compound.
Scientific Research Applications
Potential in Anti-HIV Therapy
1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound structurally related to 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride, has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The pyrrolidine ring in this compound exhibits a well-defined envelope conformation, which may be significant in its interaction with HIV-1 reverse transcriptase (Tamazyan et al., 2007).
Novel Synthesis Methods
Research has also focused on the development of novel and efficient synthesis methods for related compounds. For instance, a study described the synthesis of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides via a simple three-component reaction. This method is noted for its short reaction times, good to excellent yields, and use of inexpensive and readily available starting materials (Mohammadi et al., 2017).
Potential in Cancer Research
A related compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), has been identified as a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound demonstrated tumor stasis in a Met-dependent human gastric carcinoma xenograft model, indicating its potential in cancer research (Schroeder et al., 2009).
Applications in Antimicrobial Therapy
N-Substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, which are structurally related, have shown promise as potential antimicrobial agents. For example, specific compounds in this series have exhibited significant activity against pathogenic strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), at very low minimum inhibitory concentrations (Pitucha et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-amino-N-phenylpyrrolidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-9-6-7-14(8-9)11(15)13-10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2,(H,13,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXLURANVIHYBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)NC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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